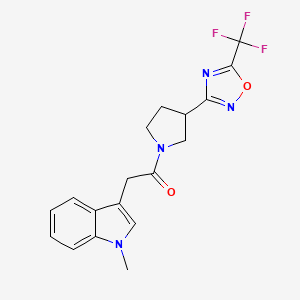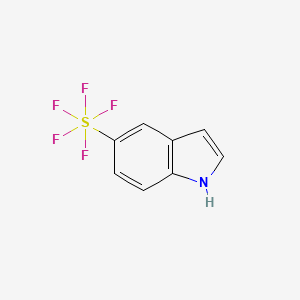
5-(Pentafluorosulfanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentafluorosulfanyl)-1H-indole is a compound that features a pentafluorosulfanyl group attached to the indole ring. The pentafluorosulfanyl group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make this compound an interesting compound for various scientific and industrial applications.
Applications De Recherche Scientifique
5-(Pentafluorosulfanyl)-1H-indole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it is used in the development of new materials with unique properties, such as high thermal stability and low surface energy .
Mécanisme D'action
Orientations Futures
The SF5 group, including its presence in PSI, could serve as an attractive functionality for the discovery of a new scope of crop-protecting agents . The practical application of the unique SF5 group in various areas of chemistry has only recently picked up, which is mostly due to longstanding challenges associated with its synthetic accessibility .
Méthodes De Préparation
The synthesis of 5-(Pentafluorosulfanyl)-1H-indole can be achieved through several synthetic routes. One common method involves the direct fluorination of diaryldisulfides using elemental fluorine . This method, however, often suffers from low yields and requires expensive reagents. Another approach involves the use of pentafluorosulfanyl-substituted allylic alcohols in Johnson–Claisen rearrangements . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
5-(Pentafluorosulfanyl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The pentafluorosulfanyl group is a strong electron-withdrawing group, which influences the reactivity of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
5-(Pentafluorosulfanyl)-1H-indole can be compared with other similar compounds, such as those containing trifluoromethyl groups. While both groups are highly electronegative, the pentafluorosulfanyl group provides greater chemical and thermal stability . Similar compounds include 5-(trifluoromethyl)-1H-indole and other pentafluorosulfanyl-substituted indoles . The unique properties of the pentafluorosulfanyl group make this compound particularly valuable in applications requiring high stability and reactivity.
Propriétés
IUPAC Name |
pentafluoro(1H-indol-5-yl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNKTWHBDWXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666841-01-6 |
Source


|
| Record name | 666841-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2456832.png)
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
![ethyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2456834.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)
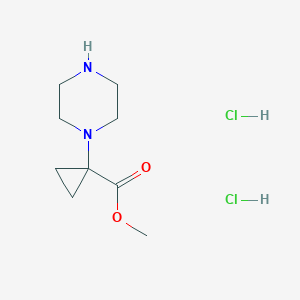
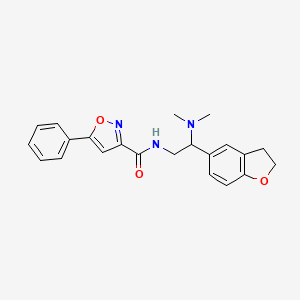
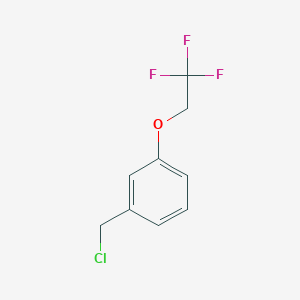

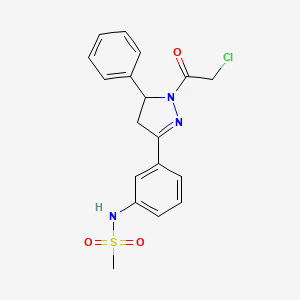

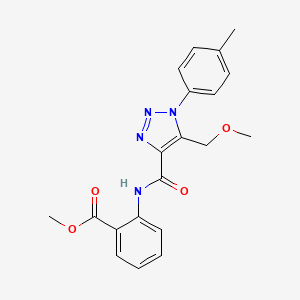
![N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2456851.png)
